
Sonidegib phosphate
説明
Significance of Hedgehog Signaling in Developmental Processes and Adult Tissue Homeostasis
While predominantly active during embryogenesis, the Hedgehog pathway is not entirely dormant in adults. aacrjournals.orgwikipedia.org It plays a crucial role in the maintenance and regeneration of adult tissues by regulating adult stem cells. nih.govwikipedia.org For instance, it is involved in the transition of hair follicles from a resting to a growth phase and promotes the proliferation of stem cells in tissues like bone marrow and the brain. wikipedia.org
Aberrant Hedgehog Pathway Activation in Pathological Contexts
Dysregulation of the Hedgehog signaling pathway is implicated in a variety of pathological conditions, most notably cancer. nih.govcusabio.com Inappropriate activation of this pathway can drive the initiation and progression of tumors. numberanalytics.commdpi.com This aberrant signaling can occur through several mechanisms. One is a ligand-independent activation, often caused by mutations in key pathway components. nih.govmdpi.com For example, inactivating mutations in the Patched-1 (PTCH1) receptor or activating mutations in the Smoothened (SMO) protein can lead to constitutive pathway activation. nih.govnih.gov This is a hallmark of conditions like basal cell carcinoma (BCC) and medulloblastoma. nih.govaacrjournals.org
Another mechanism is ligand-dependent signaling, where the tumor cells themselves produce and respond to Hedgehog ligands (autocrine or juxtacrine signaling), or where the tumor cells secrete ligands that act on the surrounding stromal cells to create a supportive microenvironment (paracrine signaling). nih.govaacrjournals.org This type of activation has been observed in a wide range of cancers, including those of the pancreas, lung, colon, and breast. nih.govaacrjournals.orgmdpi.com Furthermore, the Hedgehog pathway has been linked to the maintenance of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. aacrjournals.orgnumberanalytics.com
Overview of Molecular Strategies for Hedgehog Pathway Inhibition
The critical role of aberrant Hedgehog signaling in cancer has spurred the development of various inhibitory strategies. nih.govnih.gov These strategies target different points within the pathway. researchgate.net
A primary and well-established approach is the inhibition of the SMO protein. wikipedia.org SMO is a central transducer in the Hedgehog pathway, and blocking its function effectively shuts down downstream signaling. patsnap.com Sonidegib and Vismodegib are examples of SMO inhibitors that have been approved for clinical use. wikipedia.orgoncotarget.com
Other strategies aim to interfere with the pathway at different levels:
Hedgehog Ligand Inhibition: This involves targeting the Hedgehog ligands themselves. For example, the monoclonal antibody 5E1 has been developed to inhibit Sonic Hedgehog. wikipedia.org
GLI Transcription Factor Inhibition: The GLI proteins are the final effectors of the Hedgehog pathway, responsible for transcribing target genes. wikipedia.orgoncotarget.com Inhibitors like GANT61 and Arsenic Trioxide (ATO) directly target GLI proteins, preventing them from activating gene expression. wikipedia.orgoncotarget.com
Inhibition of Intracellular Processing: Some inhibitors, like Itraconazole, interfere with the proper processing and trafficking of pathway components within the cell. aacrjournals.org
These diverse strategies offer multiple avenues for therapeutic intervention, with the potential to overcome resistance mechanisms that may arise with single-agent therapies. nih.govoncotarget.com
Sonidegib Phosphate: A Closer Look
This compound is a potent and selective inhibitor of the Smoothened (SMO) protein. portico.org Its mechanism of action revolves around its ability to bind to SMO and block its activity, thereby disrupting the Hedgehog signaling cascade. patsnap.compharmacytimes.com This targeted inhibition prevents the activation of GLI transcription factors, which in turn halts the expression of genes that promote cell proliferation and survival. patsnap.com
Preclinical studies have demonstrated that sonidegib binds to the SMO protein with high affinity, leading to a dose-dependent inhibition of Hedgehog signaling. portico.org This results in the arrest of tumor growth and even regression in some cases. portico.org Clinical trials have further validated these findings, showing significant antitumor activity in patients with locally advanced or metastatic basal cell carcinoma. portico.org
Table 1: Compound Names
Compound Name |
---|
This compound |
Vismodegib |
Itraconazole |
GANT61 |
Arsenic Trioxide |
5E1 |
Cyclopamine |
IPI-926 |
BMS-833923 |
PF-04449913 |
LY2940680 |
Robotnikinin |
HPI-1 |
HPI-2 |
HPI-3 |
HPI-4 |
I-BET151 |
HhAntag |
Imiquimod |
Table 2: Research Findings on Sonidegib
Study Type | Finding | Reference |
---|---|---|
Preclinical | Binds to Smoothened protein with high affinity, leading to dose-related inhibition of Hedgehog signaling and tumor growth arrest. | portico.org |
Phase I Clinical Trial | Demonstrated preliminary antitumor activity in advanced basal cell carcinoma (BCC) and relapsed medulloblastoma (MB). | portico.org |
Phase II Clinical Trial (BOLT) | Showed an objective response rate of 41.8% in the 200 mg arm for patients with locally advanced or metastatic BCC. | portico.org |
Topical Application Study | A 0.75% sonidegib cream resulted in a 56% average volume reduction in BCCs in patients with Nevoid Basal Cell Carcinoma Syndrome. | portico.org |
Small Study in Vismodegib-resistant patients | Showed modest activity with stable disease as the best response in three out of nine patients who had progressed on vismodegib. | scinews.uz |
特性
CAS番号 |
1218778-77-8 |
---|---|
分子式 |
C26H29F3N3O7P |
分子量 |
583.5 g/mol |
IUPAC名 |
N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid |
InChI |
InChI=1S/C26H26F3N3O3.H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);(H3,1,2,3,4)/t16-,17+; |
InChIキー |
RMTWWCZVPBZSMR-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O |
異性体SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O |
正規SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LDE225; LDE 225; LDE-225; NVP-LDE225; NVP-LDE-225; NVP LDE225; Erismodegib; Sonidegib; Sonidegib phosphate; Odomzo. |
製品の起源 |
United States |
Molecular Pharmacology of Sonidegib Phosphate
Mechanism of Smoothened (SMO) Receptor Antagonism by Sonidegib Phosphate
The Hedgehog signaling pathway is a complex cascade that, in a resting state, is kept inactive by the Patched (PTCH) receptor, which inhibits SMO. patsnap.comnih.gov When a Hedgehog ligand binds to PTCH, this inhibition is lifted, allowing SMO to activate downstream signaling. patsnap.comnih.gov Sonidegib's therapeutic effect stems from its ability to interrupt this process at the level of the SMO receptor.
Direct Binding to the SMO Receptor Protein
Sonidegib functions by directly binding to the SMO receptor protein. invivochem.compatsnap.comfda.gov This binding is specific and occurs with high affinity, effectively locking the SMO receptor in an inactive conformation. portico.orgtga.gov.autga.gov.au As an antagonist, sonidegib prevents the activation of SMO, even when Hedgehog ligands are bound to the PTCH receptor. patsnap.com This direct interaction is the primary step through which sonidegib exerts its inhibitory effect on the Hedgehog pathway. invivochem.compharmacytimes.com
Disruption of Downstream Signal Transduction Cascade
By binding to and inhibiting SMO, sonidegib disrupts the subsequent signal transduction cascade. invivochem.compatsnap.com Normally, active SMO initiates a series of intracellular events that lead to the activation of the GLI family of transcription factors. patsnap.comnih.gov Sonidegib's antagonism of SMO effectively halts this downstream signaling, preventing the activation of these critical transcription factors. patsnap.compharmacytimes.com
Inhibition of GLI Transcription Factor Activation
The GLI family of zinc-finger proteins, including GLI1, GLI2, and GLI3, are the primary effectors of the Hedgehog pathway. portico.orgnih.gov In the absence of Hh signaling, GLI proteins are processed into repressor forms or retained in the cytoplasm by the Suppressor of fused homolog (SUFU). portico.orgfrontiersin.org Upon pathway activation, full-length, active GLI proteins translocate to the nucleus. frontiersin.orgmdpi.com Sonidegib's inhibition of SMO prevents the release and nuclear translocation of active GLI transcription factors. patsnap.comtga.gov.au This blockade of GLI activation is a key consequence of SMO antagonism and is central to the drug's mechanism of action. patsnap.com
Modulation of Hedgehog Pathway Target Gene Expression
The ultimate outcome of sonidegib's activity is the modulation of Hedgehog pathway target gene expression. portico.org Activated GLI transcription factors normally bind to the promoter regions of various target genes, driving their transcription. nih.govdovepress.com These target genes are involved in fundamental cellular processes such as cell cycle progression, proliferation, survival, and angiogenesis, and include well-known genes like cyclin D1, MYC, and BCL2. portico.org By preventing the activation of GLI factors, sonidegib effectively silences the expression of these target genes, leading to the inhibition of tumor cell growth and survival. portico.orgpatsnap.com Preclinical studies have demonstrated a dose-dependent reduction in GLI1 mRNA expression in tumor and normal skin biopsies following sonidegib treatment. portico.org
Ligand-Receptor Interaction Studies of this compound with SMO
The interaction between sonidegib and the SMO receptor has been characterized through various in vitro studies, highlighting its potent and specific binding properties.
Characterization of High-Affinity Binding Properties
Research has confirmed that sonidegib binds to the SMO receptor with high affinity. portico.orgtga.gov.auscinews.uz Competition binding assays have been instrumental in quantifying this interaction. In these assays, sonidegib effectively displaces the binding of other known SMO ligands. For instance, sonidegib has been shown to displace the binding of a synthetic SMO antagonist, BODIPY-cyclopamine. portico.org
The potency of this interaction is reflected in its low half-maximal inhibitory concentration (IC50) values. In cell-free assays, sonidegib demonstrated an IC50 of 1.3 nM for the mouse SMO receptor and 2.5 nM for the human SMO receptor. portico.orginvivochem.commedkoo.com Furthermore, in cell-based assays measuring the inhibition of GLI1 activation, sonidegib showed IC50 values of 7 nM in mouse cells and 13 nM in human cells. scinews.uz These findings underscore the high-affinity and potent antagonistic nature of sonidegib's interaction with the SMO receptor.
Property | Value (Human) | Value (Mouse) |
IC50 (Cell-free assay) | 2.5 nM portico.orginvivochem.commedkoo.com | 1.3 nM portico.orginvivochem.commedkoo.com |
IC50 (GLI1 activation inhibition) | 13 nM scinews.uz | 7 nM scinews.uz |
Identification of Key Binding Pocket Residues within SMO
Sonidegib interacts with a specific drug-binding pocket within the seven-transmembrane (7TM) domain of the SMO protein. nih.govmdpi.com While the precise crystal structure of the sonidegib-SMO complex is not yet determined, its binding site is thought to overlap significantly with that of another SMO inhibitor, vismodegib. mdpi.com Key amino acid residues within this pocket that are crucial for the interaction have been identified through structural and mutational studies. Notably, residues such as Arginine (R) 400, Aspartic Acid (D) 473, and Glutamic Acid (E) 518 are considered major components of the sonidegib binding site. nih.govresearchgate.net The interaction between the phthalazine ring of similar compounds and R400 of helix V is a particularly important interaction. nih.gov
Mutations in these and other residues can confer resistance to sonidegib. For instance, mutations at D473 and Q477 can prevent sonidegib binding. nih.govmdpi.com Other mutations, like those at S533 and W535, can induce conformational changes in SMO, hindering sonidegib's access to its binding pocket. nih.gov The D473H mutation, in particular, has been shown to significantly decrease the binding affinity of sonidegib. oncotarget.com
Table 1: Key SMO Residues in Sonidegib Interaction and Resistance
Residue | Role in Sonidegib Interaction | Effect of Mutation | Reference |
---|---|---|---|
Arginine (R) 400 | Major component of the binding pocket, interacts with the inhibitor. | - | nih.govresearchgate.net |
Aspartic Acid (D) 473 | Key residue for binding. | Prevents sonidegib binding; D473H mutation significantly decreases affinity. | nih.govmdpi.comoncotarget.com |
Glutamic Acid (E) 518 | Major component of the binding pocket. | E518A mutation can decrease vismodegib affinity but may increase sonidegib affinity. | nih.govresearchgate.netoncotarget.com |
Histidine (H) 470 | Part of the binding pocket. | - | nih.gov |
Asparagine (N) 521 | Critical for interactions, likely via structured water molecules. | - | nih.gov |
Glutamine (Q) 476 | Part of the binding pocket. | Prevents sonidegib binding. | nih.gov |
Serine (S) 533 | - | Causes conformational changes that block drug access. | nih.gov |
Tryptophan (W) 535 | - | Causes conformational changes that block drug access. | nih.gov |
Structural Biology Approaches to Sonidegib-SMO Complexes
Computational methods have been instrumental in elucidating the binding mode of sonidegib to the SMO receptor. Docking simulations have been used to predict the orientation of sonidegib within the binding pocket and to identify key interactions with amino acid residues. oncotarget.complos.org These in silico studies have been corroborated by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the sonidegib-SMO complex over time. mendeley.comresearchgate.netnih.gov
MD simulations of the smoothened-sonidegib (SMO-SNG) complex have helped to confirm the crucial roles of specific residues in the interaction and their contribution to the binding energy. researchgate.netnih.gov These simulations have also been used to study the effects of resistance-conferring mutations on the stability and conformation of the binding pocket. mdpi.com For example, simulations have shown how mutations can disrupt the hydrogen bond network between sonidegib and residues like R400 and Q477. mdpi.com
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to experimentally validate the binding of sonidegib to its target. While direct NMR studies on the sonidegib-SMO complex are not widely reported, 19F NMR has been used to demonstrate the binding of sonidegib to other protein targets, such as JNK3, confirming its ability to bind to ATP binding sites in an ATP-competitive manner. nih.govresearchgate.net This suggests that similar spectroscopic methods could be applied to further characterize the specifics of the sonidegib-SMO interaction, complementing the data from computational and structural studies.
Computational Docking Simulations and Molecular Dynamics
Cellular and Molecular Responses to this compound
By inhibiting the Hedgehog pathway, sonidegib effectively suppresses the expression of target genes that are critical for cell cycle progression. patsnap.comoncotarget.com The GLI transcription factors, which are downstream of SMO, regulate the expression of cyclins, such as Cyclin D1 and Cyclin D2. oncotarget.com These cyclins are essential for the G1/S phase transition of the cell cycle. researchgate.netnih.gov
Inhibition of SMO by sonidegib leads to the suppression of these cyclins, resulting in cell cycle arrest, primarily at the G1 phase. researchgate.netnih.gov This has been observed in various cancer cell lines that are dependent on the Hedgehog pathway for their proliferation. aacrjournals.org The combination of sonidegib with inhibitors of cyclin-dependent kinases (CDKs), such as ribociclib (a CDK4/6 inhibitor), has been explored as a strategy to enhance the anti-proliferative effects and overcome resistance. researchgate.netaacrjournals.org Mathematical modeling of the Hedgehog and Cyclin D/CDK/Rb pathways has been used to evaluate the efficacy of such combination therapies. researchgate.netaacrjournals.org
In addition to inducing cell cycle arrest, sonidegib also promotes apoptosis, or programmed cell death, in cancer cells with an activated Hedgehog pathway. patsnap.comwikipedia.org The inhibition of SMO and the subsequent downregulation of GLI activity lead to a decrease in the expression of anti-apoptotic proteins, such as Bcl-2. oncotarget.comnih.gov
The precise mechanisms of sonidegib-induced apoptosis are still under investigation, but it is understood to involve the intrinsic apoptotic pathway. aging-us.com While some studies have noted a lack of a strong apoptotic response to SMO inhibitors like vismodegib at conventional doses in certain in vivo models, other research has demonstrated that Hedgehog pathway inhibition can lead to the activation of caspases, which are key executioners of apoptosis. nih.gov For instance, some Hedgehog pathway inhibitors have been shown to activate caspase-8-dependent apoptosis. nih.gov Sonidegib's ability to induce apoptosis contributes significantly to its anti-tumor activity. patsnap.comwikipedia.org
This compound is the diphosphate salt of sonidegib, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. fda.govportico.org This pathway is crucial during embryonic development and plays a significant role in the pathogenesis of certain cancers when aberrantly activated. portico.orgpatsnap.com Sonidegib's primary mechanism of action involves the targeted inhibition of the Smoothened (SMO) protein, a key component of the Hh pathway. pharmacytimes.comdermnetnz.orgnih.gov
Mechanism of Action: Inhibition of the Hedgehog Pathway
The Hedgehog signaling pathway is a complex cascade of molecular events that, in its active state, leads to the activation of Glioma-Associated Oncogene (GLI) transcription factors. wikipedia.org These transcription factors then move into the nucleus and trigger the expression of genes involved in cell proliferation and survival. patsnap.com In many cancers, including basal cell carcinoma, mutations can lead to the uncontrolled activation of this pathway. patsnap.compharmacytimes.com
Sonidegib functions as a SMO antagonist. nih.govwikipedia.orgmedkoo.com It binds with high affinity to the SMO transmembrane protein, effectively blocking its function. portico.orgpharmacytimes.comdermnetnz.orgahdbonline.com This inhibition of SMO prevents the subsequent activation and nuclear translocation of GLI transcription factors. patsnap.com By disrupting this signaling cascade, sonidegib effectively halts the expression of target genes that drive the growth and survival of cancer cells, ultimately leading to cell cycle arrest and apoptosis. patsnap.com
Molecular Biomarkers of Hedgehog Pathway Inhibition (e.g., GLI1 mRNA Expression)
A key molecular biomarker for monitoring the activity of the Hedgehog pathway and the efficacy of its inhibitors is the messenger RNA (mRNA) expression level of GLI1. mdpi.commdpi.com GLI1 is a direct target gene of the Hh pathway, and its expression levels correlate with pathway activation. mdpi.commdpi.com Therefore, a reduction in GLI1 mRNA levels in tumor tissue serves as a direct indicator of successful pathway inhibition by drugs like sonidegib. mdpi.com
Clinical and preclinical studies have consistently demonstrated that sonidegib treatment leads to a significant reduction in GLI1 mRNA expression in tumor cells. mdpi.commdpi.com Research has shown a correlation between the extent of sonidegib exposure and the degree of GLI1 mRNA reduction in tumor samples. mdpi.com
One study involving men with high-risk localized prostate cancer investigated the pharmacodynamic effects of sonidegib. nih.govoncotarget.com Patients were treated with sonidegib for four weeks prior to prostatectomy. The results showed a potent suppression of Hedgehog signaling, as evidenced by a dramatic decrease in GLI1 expression in the prostate tumor tissue. nih.govoncotarget.com
Study Focus | Key Finding | Fold Reduction in GLI1 mRNA | Reference |
---|---|---|---|
Neoadjuvant Sonidegib in High-Risk Localized Prostate Cancer | 86% of men in the sonidegib arm achieved at least a two-fold reduction in GLI1 mRNA expression. | Median intra-patient decrease of 63-fold. | nih.govoncotarget.com |
Topical Sonidegib Application in Murine Skin | Significant reduction in Gli1 mRNA levels after 8 days of single topical applications. | 95% reduction. | mdpi.com |
The table above summarizes key research findings illustrating the impact of sonidegib on GLI1 mRNA expression. These studies underscore the utility of GLI1 as a sensitive and reliable biomarker for assessing the biological activity of sonidegib and other Hedgehog pathway inhibitors. The significant downregulation of GLI1 provides compelling evidence of on-target drug activity and correlates with the intended therapeutic effect of inhibiting tumor growth. mdpi.comresearchgate.net
Preclinical Investigation of Sonidegib Phosphate
In Vitro Cellular Models for Hedgehog Pathway Inhibition
The potency of sonidegib in inhibiting the Hh pathway has been quantified using various cell-based assays. In cell-free assays, sonidegib demonstrated high-affinity binding to the SMO receptor, displacing synthetic antagonists with half-maximal inhibitory concentration (IC50) values of 1.3 nM for mouse SMO and 2.5 nM for human SMO.
Further evaluation in cellular systems confirmed this high potency. A cell-based reporter gene assay, which measures the activity of the Glioma-associated oncogene (GLI) transcription factors downstream of SMO, was conducted in mouse Leydig cells. In this system, sonidegib inhibited the pathway with an IC50 of 4 nM. This demonstrates the compound's ability to effectively suppress the signaling cascade within a cellular context.
Table 1: In Vitro Potency of Sonidegib in Cell-Based Assays
Assay Type | Target Species | IC50 Value |
---|---|---|
Synthetic Antagonist Displacement | Mouse | 1.3 nM |
Synthetic Antagonist Displacement | Human | 2.5 nM |
GLI Reporter Gene Assay | Mouse | 4.0 nM |
The efficacy of sonidegib has been validated in cancer cell lines that are dependent on Hh signaling for their proliferation and survival. In models of medulloblastoma, a tumor type often characterized by mutations that activate the Hh pathway, sonidegib treatment effectively inhibited cell proliferation in lines with a PTCH mutation. mdpi.com However, it did not affect the proliferation of medulloblastoma cells with MYCN amplification or SUFU deletion, highlighting its specific mechanism of action upstream at the level of SMO. mdpi.com
Studies in GLI-dependent basal cell carcinoma (BCC) cell lines, such as the murine ASZ and human UWBCC lines, have also been used to demonstrate the compound's activity. mdpi.com Furthermore, in certain lung cancer cell lines (H23 and H358), sonidegib has been shown to inhibit Hh signaling. oncotarget.com In squamous cell carcinoma of the lung cell lines with co-amplification of PRKCI and SOX2, which can drive Hh signaling, treatment with sonidegib led to the downregulation of the downstream transcriptional target, GLI1, confirming pathway inhibition.
Assessment of Pathway Potency and Selectivity in Cell-Based Assays
In Vivo Animal Models for Mechanistic Research
The antitumor activity of sonidegib has been demonstrated in multiple in vivo preclinical disease models, where it has been shown to cause tumor growth arrest and regression. portico.orgresearchgate.net In various subcutaneous medulloblastoma (MB) allograft mouse models, including Ptch+/–p53–/– and Ptch+/–, oral administration of sonidegib resulted in significant tumor regression of up to 83-87%. scinews.uz This potent antitumor effect is a direct consequence of Hh pathway inhibition.
Further studies in a patient-derived xenograft (PDX) model of SHH-medulloblastoma, which is sensitive to SMO inhibition, showed that treatment with sonidegib led to a significant survival benefit compared to vehicle-treated controls. oup.com In a rat model of midgut neuroendocrine tumors (GOT1 xenografts), sonidegib treatment resulted in tumor regression. researchgate.net These in vivo studies confirm that the molecular mechanism of sonidegib's efficacy is the targeted inhibition of the SMO receptor, leading to the suppression of downstream signaling required for tumor cell proliferation and survival, ultimately resulting in tumor shrinkage. nih.gov
Pharmacodynamic studies in preclinical species have been crucial for confirming that sonidegib engages its target and modulates the Hh pathway in vivo. The primary biomarker used for this evaluation is the mRNA expression level of GLI1, a key transcriptional target that is highly sensitive to Hh pathway activity. nih.govaacrjournals.org
In mouse medulloblastoma models, oral administration of sonidegib led to the complete suppression of GLI1 mRNA. aacrjournals.org A dose- and exposure-dependent inhibition of the Hh pathway was observed, with GLI1 mRNA transcript inhibition reaching nearly 100% after a single oral dose of 20 mg/kg in mice. scinews.uz This indicates that tolerable drug concentrations are sufficient to achieve profound pathway inhibition. scinews.uz Similar pharmacodynamic effects have been observed in other models; for example, topical application of sonidegib on depilated mice resulted in a 50-60% inhibition of both Gli1 and Ptch1 mRNA in the skin.
Evidence of target engagement in animal tissues has been established by measuring the modulation of Hh pathway biomarkers directly within tumors and relevant tissues. Studies have shown that sonidegib effectively penetrates tissues, including the blood-brain barrier, to exert its effects. aacrjournals.orgdovepress.com
In mouse medulloblastoma models, sonidegib treatment resulted in a dose- and time-dependent suppression of GLI1 mRNA levels within the tumor tissue itself, providing direct proof of target engagement at the site of disease. portico.org This modulation of the GLI1 biomarker within the tumor microenvironment correlates with the observed antitumor activity, such as tumor regression. scinews.uzaacrjournals.org The reduction of GLI1 mRNA has been consistently demonstrated in both tumor and normal skin biopsies from treated animals, confirming that sonidegib effectively binds to SMO and blocks downstream signaling in relevant tissues. portico.org
Table 2: Compound Names Mentioned in Article
Compound Name |
---|
Afatinib |
Buparlisib |
Cetuximab |
Cyclopamine |
Erlotinib |
Foretinib |
Glasdegib |
Itraconazole |
NVP-BEZ235 |
NVP-BKM120 |
Osimertinib |
Patidegib |
Saridegib |
Selinexor |
Sonidegib |
Sonidegib phosphate |
TAK-441 |
Pharmacodynamic Evaluation in Preclinical Species
Pharmacokinetic and Drug Metabolism Research in Preclinical Contexts
The preclinical evaluation of this compound has delineated its absorption, distribution, metabolism, and excretion (ADME) properties across various animal models, offering insights into its disposition and potential for drug-drug interactions.
Mechanisms of Absorption and Distribution in Preclinical Species
Sonidegib demonstrates good oral absorption in preclinical species. scinews.uz Studies in mice and rats using a PEG300/5% dextrose-in-water solution showed absorption rates of 69% and 83%, respectively. When administered as a crystalline diphosphate salt solution to dogs and monkeys, absorption was even higher, at 101% and 102%, respectively. scinews.uz The time to reach maximum plasma concentration (tmax) varied across species, ranging from 1.7 to 48 hours. scinews.uz
Following absorption, sonidegib is extensively distributed into tissues. portico.org The volume of distribution at steady state (Vss/F) was determined to be substantial, with a population pharmacokinetic analysis estimating it at 9170 L. nih.gov In vitro studies have shown that sonidegib is highly bound to human plasma proteins, exceeding 97%. This high level of protein binding, primarily to human serum albumin and alpha-1-acid glycoprotein, is not dependent on the concentration of the drug. Notably, steady-state levels of sonidegib in the skin have been found to be six-fold higher than in plasma.
Table 1: Preclinical Absorption and Distribution of Sonidegib
Parameter | Species | Finding |
---|---|---|
Oral Absorption | Mouse | 69% (in PEG300/5% dextrose-in-water solution) scinews.uz |
Rat | 83% (in PEG300/5% dextrose-in-water solution) scinews.uz | |
Dog | 101% (as crystalline diphosphate salt solution) scinews.uz | |
Monkey | 102% (as crystalline diphosphate salt solution) scinews.uz | |
Time to Max. Concentration (tmax) | Various preclinical species | 1.7 - 48 hours scinews.uz |
Volume of Distribution (Vss/F) | Human (from population PK) | 9170 L nih.gov |
Plasma Protein Binding | Human (in vitro) | >97% |
Tissue Distribution | Human | 6-fold higher concentration in skin vs. plasma at steady state |
Metabolic Pathways and Associated Enzyme Systems (e.g., Cytochrome P450 Enzymes like CYP3A4)
The primary route of metabolism for sonidegib is through oxidation and amide hydrolysis. portico.orgnih.gov In vitro studies using human liver microsomes and recombinant human enzymes have identified the cytochrome P450 (CYP) enzyme CYP3A4 as the principal enzyme responsible for its metabolism. europa.eunih.govpracticaldermatology.com CYP3A5 has also been shown to be capable of metabolizing sonidegib. europa.eu
The major metabolic pathways in human liver microsomes lead to the formation of several metabolites, including M50, M51, M53, and M25. europa.eu Selective inhibitors of CYP3A, such as ketoconazole and azamulin, were found to inhibit the total metabolism of sonidegib in human liver microsomes by up to 96%. europa.eu In contrast, inhibitors of other CYP enzymes did not significantly affect its metabolism. europa.eu Further in vitro investigations have indicated that sonidegib has a low potential for causing drug-drug interactions by inhibiting major human CYP450 enzymes, with IC50 values greater than 10 µM. portico.org However, other in vitro studies suggest that sonidegib can inhibit CYP2B6 and CYP2C9. fda.govtga.gov.au It does not appear to induce the expression or activity of CYP1A2, CYP2B6, or CYP3A. fda.govtga.gov.au
Table 2: Sonidegib Metabolism and CYP450 Interactions
Aspect | Finding |
---|---|
Primary Metabolic Pathways | Oxidation and amide hydrolysis portico.orgnih.gov |
Primary Metabolizing Enzyme | CYP3A4 europa.eunih.govpracticaldermatology.com |
Other Metabolizing Enzyme | CYP3A5 europa.eu |
Major Metabolites (in vitro) | M50, M51, M53, M25 europa.eu |
Inhibition of Metabolism | Up to 96% inhibition by CYP3A inhibitors (ketoconazole, azamulin) europa.eu |
| Inhibition of CYP Enzymes (in vitro) | - Low potential for inhibition of major CYPs (IC50 > 10 µM) portico.org
Mechanisms of Elimination and Excretion Routes in Preclinical Models
Sonidegib and its metabolites are primarily eliminated through the hepatic route. fda.govodomzo.com Preclinical studies in rats and dogs demonstrated that the majority of the administered dose is excreted in the feces (approximately 75-90%), with only a small fraction (≤ 3%) recovered in the urine. europa.eu In mini-pigs, fecal excretion accounted for about 49% of the dose, while urinary excretion was higher at approximately 29%. europa.eu
In humans, a mass balance study confirmed that elimination is predominantly via the feces. Over a 504-hour period, 93.4% of the administered radioactive dose was recovered in the feces, and 1.95% was found in the urine. Unchanged sonidegib constituted 88.7% of the dose in feces and was not detectable in the urine. The elimination half-life of sonidegib is long, estimated to be approximately 28 days based on population pharmacokinetic modeling. fda.gov
Investigational Studies on Drug Transporter Interactions (e.g., BCRP inhibition)
In vitro studies have been conducted to evaluate the interaction of sonidegib with various drug transporters. These studies have shown that sonidegib is not a substrate for P-glycoprotein (P-gp), multidrug-resistance protein 2 (MRP2), or breast cancer resistance protein (BCRP). tga.gov.au Furthermore, sonidegib does not inhibit P-gp or MRP2. fda.govtga.gov.au
However, sonidegib has been identified as an inhibitor of BCRP, with a reported IC50 value of 1.54 µM. europa.eutga.gov.aubccancer.bc.cahres.ca This suggests a potential for sonidegib to increase the systemic exposure of other drugs that are substrates of BCRP. tga.gov.au In vitro studies have also indicated that sonidegib does not inhibit other transporters such as OATP1B1, OATP1B3, OAT1, OAT3, OCT1, or OCT2. fda.govhres.ca
Comparative Molecular Pharmacology of Sonidegib Phosphate
Molecular Distinctions from Other Hedgehog Pathway Inhibitors (e.g., Vismodegib)
Sonidegib and vismodegib are both small-molecule inhibitors that target the SMO receptor, representing a significant advancement in the treatment of cancers driven by aberrant Hedgehog signaling, such as basal cell carcinoma (BCC). mdpi.comoncotarget.com Despite sharing the same molecular target, they are structurally distinct compounds, which leads to subtle but important differences in their pharmacological profiles. mdpi.commdpi.com Both were developed from the natural SMO inhibitor cyclopamine and are classified as second-generation Hedgehog pathway inhibitors (HPIs). mdpi.comnih.gov
Sonidegib and vismodegib function by binding directly to the seven-transmembrane (7TM) domain of the SMO receptor. nih.govactasdermo.org This binding action prevents the conformational change that normally leads to SMO activation and subsequent downstream signaling. actasdermo.org Research indicates that the binding sites for sonidegib and vismodegib are largely overlapping, situated within a pocket at the entrance of the transmembrane domain. mdpi.comnih.gov This shared binding location is consistent with their common origin as derivatives of cyclopamine. nih.gov
The interaction between these inhibitors and the SMO receptor is highly specific, involving key amino acid residues. In silico modeling and mutational analyses have identified residues such as Arginine 400 (R400), Aspartic acid 473 (D473), and Glutamic acid 518 (E518) as crucial for inhibitor binding within this pocket. mdpi.com The primary mechanism of resistance to both drugs involves mutations within this binding domain, which can disrupt the drug-receptor interaction. For instance, the D473H mutation alters the conformation of the SMO receptor to such an extent that both sonidegib and vismodegib can no longer bind with sufficient affinity to inhibit its function. mdpi.comoatext.com Similarly, the G497W mutation is thought to cause resistance by creating a partial obstruction at the drug entry site, interfering with vismodegib's access. researchgate.net
While their binding sites are similar, subtle differences in their molecular interactions are revealed by how certain mutations differentially affect their binding affinity.
SMO Mutation | Effect on Vismodegib Binding/Activity | Effect on Sonidegib Binding/Activity | Reference(s) |
D473H/Y | Decreased binding affinity; confers resistance. | Decreased binding affinity; confers resistance. | mdpi.comoatext.comresearchgate.net |
G497W | Decreased binding; associated with primary resistance. | Implied cross-resistance. | researchgate.net |
Residue 518 | Decreased binding affinity. | Increased binding affinity. | oatext.com |
D427H | No data found. | Disrupted binding and altered transmembrane domain conformation. | oatext.com |
This table provides an interactive summary of research findings on how specific SMO mutations impact inhibitor binding.
The primary mechanism of action for both sonidegib and vismodegib is the direct antagonism of the SMO receptor. drugbank.comnih.gov By binding to SMO, they lock the receptor in an inactive state, preventing the activation of the GLI family of transcription factors and thereby halting the transcription of Hh target genes responsible for cell proliferation and survival. tga.gov.aufrontiersin.orgactasdermo.org
The key distinction in their mechanism lies in their differential sensitivity to specific SMO mutations. A notable example is a mutation at amino acid residue 518, which has been shown to decrease the binding affinity for vismodegib while simultaneously increasing it for sonidegib. oatext.com This suggests that despite the overlap, the precise molecular interactions each drug forms within the binding pocket are not identical. Another identified mutation, D427H, was found to disrupt the interaction between sonidegib and the SMO protein specifically. oatext.com These findings indicate that sonidegib and vismodegib, while belonging to the same class, can induce or be affected by different conformational states of the SMO receptor, leading to a differential response profile in the presence of certain genetic alterations. However, it is also important to note that many mutations, such as D473H, confer resistance to both inhibitors, leading to cross-resistance in clinical settings. mdpi.comnih.gov
Comparative Analysis of Binding Sites and Molecular Interactions
Analysis of Class-Specific Hedgehog Pathway Inhibition Properties
Sonidegib and vismodegib exemplify the properties of a class of anticancer agents defined by their targeted inhibition of the SMO receptor. A primary characteristic of this class is their efficacy in tumors with a dependency on a constitutively active Hedgehog pathway, most notably in advanced basal cell carcinoma where mutations in pathway components like PTCH1 or SMO are common. mdpi.comoncotarget.com
A defining feature of this inhibitor class is the shared mechanism of acquired resistance. Because sonidegib and vismodegib bind to a similar pocket on the SMO receptor, mutations within this domain are a common route for tumors to escape inhibition. nih.govresearchgate.net Studies have shown that SMO mutations are responsible for resistance in a significant percentage of BCC cases that progress on these therapies. researchgate.net This class-specific vulnerability underscores the challenge of long-term treatment and has driven the search for inhibitors with alternative binding modes.
Furthermore, the on-target effects of systemic Hedgehog pathway inhibition lead to a characteristic profile of adverse events. Since the Hedgehog pathway is involved in the maintenance of certain adult tissues, including hair follicles and taste buds, class-related side effects like alopecia, dysgeusia (taste disturbance), and muscle spasms are common to both sonidegib and vismodegib. oncotarget.com
Implications for Understanding the Broader Spectrum of Hedgehog Pathway Modulators
The comparative study of sonidegib and vismodegib provides critical insights that inform the broader field of Hedgehog pathway modulation. The differential impact of specific SMO mutations on their activity highlights that even structurally similar inhibitors targeting the same receptor can have distinct interaction profiles. oatext.com This knowledge is crucial for the development of next-generation SMO inhibitors, which could be designed to be effective against mutations that confer resistance to existing drugs. oatext.com
The prevalence of cross-resistance between sonidegib and vismodegib due to shared binding site mutations demonstrates the limitations of a therapeutic strategy that relies on a single binding domain. mdpi.com This has spurred research into modulators that target SMO at different sites, such as itraconazole, or that inhibit the pathway downstream of SMO, for instance by targeting the GLI transcription factors. mdpi.comoatext.comdovepress.com Understanding the precise molecular basis of resistance to the current class of SMO antagonists is essential for designing clinical trials and combination therapies aimed at overcoming or preventing treatment failure. The development of molecules like LEQ-506, specifically designed to inhibit the D473H SMO mutant, is a direct result of these learnings. oatext.com
Ultimately, the experiences with sonidegib and vismodegib have refined the understanding of the SMO receptor as a drug target and have laid the groundwork for a more diverse and resilient pharmacopeia of Hedgehog pathway modulators.
Emerging Research and Repurposing Applications of Sonidegib Phosphate Preclinical and Theoretical
Investigation of Anti-Inflammatory Properties
The recognized interplay between the Hedgehog and inflammatory signaling pathways provides a basis for investigating sonidegib's potential anti-inflammatory effects.
Recent preclinical research has identified sonidegib as a potential inhibitor of key inflammatory signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov A 2022 study using BV2 microglial cells and mouse models demonstrated that sonidegib exerts anti-inflammatory effects by directly inhibiting JNK and NF-κB signaling. nih.gov The study found that sonidegib binds to the ATP binding site of JNK3, inhibiting its phosphorylation. nih.govnih.gov This action consequently blocks the downstream phosphorylation of MKK4 and c-Jun. nih.govnih.gov Furthermore, sonidegib was shown to prevent the phosphorylation of IκBα, which is necessary for the nuclear translocation of NF-κB. nih.govnih.gov By inhibiting these critical steps, sonidegib effectively suppresses the activation of both the JNK and NF-κB pathways, which are central to the inflammatory response. nih.govresearchgate.net
Sonidegib has demonstrated the ability to modulate the production of pro-inflammatory molecules and inhibit the migration of inflammatory cells in preclinical models. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, sonidegib significantly reduced the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov It also decreased the expression of the pro-inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These in vitro findings were corroborated in an in vivo mouse model, where orally administered sonidegib reduced the levels of IL-6 and TNF-α in the brain following LPS treatment. nih.govnih.gov Additionally, sonidegib was found to suppress the migration of LPS-stimulated BV2 microglial cells, a critical process in neuroinflammation. nih.govresearchgate.net
Table 1: Preclinical Anti-Inflammatory Effects of Sonidegib
Inhibition of JNK and NF-κB Signaling Pathways
Exploration in Other Hedgehog Pathway-Related Disease Models
The critical role of the Hedgehog pathway in the pathology of numerous cancers has led to preclinical investigations of sonidegib in various tumor models. taylorandfrancis.comnih.gov
A subset of medulloblastoma, a common pediatric brain tumor, is driven by mutations that activate the Hedgehog pathway. oup.com Preclinical studies using allograft models of medulloblastoma have shown that sonidegib (also referred to as LDE225) can inhibit Hh signaling and induce tumor regression. nih.govnih.gov However, these studies also observed the development of acquired resistance during treatment. nih.gov Molecular analyses of resistant tumors identified mechanisms such as the amplification of the downstream effector GLI2 and point mutations in the SMO gene itself. nih.govaacrjournals.org Further preclinical research found that combining sonidegib with inhibitors of the PI3K pathway could significantly delay the onset of resistance. nih.govoup.com
The potential utility of sonidegib is being evaluated in other solid tumors where the Hedgehog pathway is implicated. taylorandfrancis.comnih.gov
Small Cell Lung Cancer (SCLC): The Hh pathway is upregulated in many SCLC preclinical models. amegroups.org While sonidegib has been evaluated, its efficacy as a monotherapy appears limited. amegroups.org However, in a phase I trial combining sonidegib with chemotherapy, one patient with a SOX2 amplification, a gene regulated by Hedgehog signaling, showed a prolonged response. mdpi.comnih.gov
Breast Cancer: The Hh pathway is linked to the maintenance of breast cancer stem cells (CSCs) and resistance to therapy. nih.govmdpi.com Preclinical studies have explored sonidegib for its potential to target these CSCs. mdpi.com Research combining sonidegib with JAK2-STAT3 inhibitors showed suppression of the CD44high/CD24low breast cancer stem cell population and reduced tumor growth in orthotopic models of triple-negative breast cancer. mdpi.com
Ovarian Cancer: In ovarian cancer, aberrant Hh signaling is associated with tumor growth and chemoresistance. mdpi.com The pathway has been identified as a downstream effector of PDGF signaling, which contributes to platinum resistance in ovarian cancer stem cells. mdpi.com Preclinical studies suggest that targeting the Hh pathway with inhibitors like sonidegib could be a strategy to overcome this resistance. mdpi.com
Table 2: Preclinical Research of Sonidegib in Various Cancer Models
Research in Medulloblastoma Preclinical Models
Novel Therapeutic Strategies and Combinatorial Approaches (Mechanistic Focus)
Sonidegib phosphate, a potent and selective inhibitor of the Smoothened (SMO) receptor, is a cornerstone of therapies targeting the Hedgehog (Hh) signaling pathway. tga.gov.aupatsnap.com While its efficacy as a monotherapy is established in contexts like advanced basal cell carcinoma (BCC), emerging preclinical and theoretical research focuses on its use in novel therapeutic strategies and combinatorial approaches to enhance anti-tumor activity, overcome resistance, and expand its applicability to other malignancies. scinews.uznih.gov The rationale for these combinations is often rooted in the intricate crosstalk between the Hh pathway and other critical signaling cascades involved in tumorigenesis. mdpi.com Preclinical investigations are exploring combinations with cytotoxic agents, targeted therapies, and radionuclide therapies across a range of cancer models. portico.orgresearchgate.net
Rational Design of Multi-Targeted Therapies for Pathway Modulation
The rational design of combination therapies involving sonidegib aims to co-target pathways that are either synergistically activated with Hh signaling or become upregulated as a mechanism of resistance. This approach seeks to create a more profound and durable anti-tumor response.
A significant area of investigation involves the dual inhibition of the Hh and the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling axis. Upregulation of the PI3K pathway has been identified as a potential mechanism of resistance to sonidegib. nih.gov Preclinical work in medulloblastoma models demonstrated that combining sonidegib with PI3K inhibitors, such as NVP-BKM120 or NVP-BEZ235, successfully delayed the onset of resistance to SMO inhibition. mdpi.comnih.gov This suggests that concurrent blockade of both pathways can prevent this escape mechanism. Similarly, combining Hh pathway inhibition with mTOR inhibitors has shown synergistic efficacy in preclinical models of rhabdomyosarcoma and myeloid leukemia. mdpi.com
In the context of neuroendocrine tumors (NETs), preclinical studies combining sonidegib with peptide receptor radionuclide therapy (PRRT) using ¹⁷⁷Lu-octreotate revealed a compensatory activation of the mTOR pathway. researchgate.net This finding provides a clear rationale for a triple-therapy approach, where the addition of an mTOR inhibitor like everolimus to the sonidegib and radionuclide combination could potentially lead to an even greater therapeutic effect. researchgate.net
Another rationally designed strategy involves targeting the Aurora Kinase A (AURKA) pathway in specific tumor types. In models of supratentorial ependymoma with RELA fusion (ST-RELA), where Hh pathway components are overexpressed, the efficacy of sonidegib is dependent on the presence of primary cilia. nih.gov Preclinical studies have suggested a potential synergy between sonidegib and AURKA inhibitors, which could enhance therapeutic vulnerability in these specific central nervous system tumors. nih.gov
The table below summarizes preclinical studies based on the rational design of multi-targeted therapies involving sonidegib.
Combination Partner | Cancer Model | Pathway Targeted | Rationale / Mechanistic Focus | Reference |
PI3K Inhibitors (NVP-BKM120, NVP-BEZ235) | Medulloblastoma | PI3K/AKT | Overcoming acquired resistance to SMO inhibition. | mdpi.comnih.gov |
Buparlisib (pan-PI3K inhibitor) | Basal Cell Carcinoma | PI3K/AKT | Investigating combined Hh and PI3K inhibition to counter resistance. | nih.gov |
mTOR Inhibitors | Rhabdomyosarcoma, Myeloid Leukemia | mTOR | Synergistic anti-tumor effect through dual pathway blockade. | mdpi.com |
¹⁷⁷Lu-octreotate + Everolimus (mTOR inhibitor) | Neuroendocrine Tumors | mTOR | Targeting compensatory mTOR activation induced by sonidegib + PRRT combination. | researchgate.net |
Alisertib (AURKA inhibitor) | Supratentorial Ependymoma (ST-RELA) | Aurora Kinase A | Potentiating therapeutic vulnerability in cilia-dependent Hh signaling tumors. | nih.gov |
Mechanistic Studies of Synergy in Preclinical Disease Models
Mechanistic studies in various preclinical models have provided direct evidence of the synergistic effects of combining sonidegib with other therapeutic agents, elucidating the molecular underpinnings of the enhanced anti-tumor activity.
In chemoresistant ovarian cancer models, sonidegib has been shown to potentially reverse resistance to taxanes. portico.org Mechanistically, this effect is attributed to the downregulation of P-glycoprotein expression, a key efflux pump responsible for multidrug resistance. Notably, this synergy was observed even in tumor models with low levels of constitutive Hh activity, pointing to both GLI-dependent and GLI-independent mechanisms of action. portico.org
A combination of sonidegib and the radionuclide ¹⁷⁷Lu-DOTATATE was studied in a mouse model of small intestinal neuroendocrine tumors (GOT1 xenografts). researchgate.net The combination therapy resulted in significantly greater tumor regression and a longer time to progression compared to either monotherapy alone. Pharmacodynamic analysis of the tumors revealed that the synergy was driven by the differential activation of other key signaling pathways, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways, demonstrating a complex rewiring of intracellular signals in response to the dual treatment. researchgate.net
In models of supratentorial ependymoma (ST-RELA), sonidegib treatment alone was shown to reduce cell proliferation and induce G2/M cell cycle arrest. nih.gov At the molecular level, this was accompanied by an increase in apoptosis, evidenced by elevated levels of the pro-apoptotic proteins p53 and BAX, and a reduction in the anti-apoptotic protein BCL-2. nih.gov
A novel delivery system was explored in a rat model for basal cell carcinoma (BCC), utilizing a topical gel containing metal-organic frameworks (ZIF-8) loaded with the chemotherapeutic agent 5-Fluorouracil (5-FU) and surface-conjugated with sonidegib. researchgate.net In this design, sonidegib served a dual role as a targeting ligand and a therapeutic agent. The combination demonstrated superior efficacy, which was mechanistically linked to a significant reduction in the expression of the BCL-2 protein, thereby promoting apoptosis in the cancer cells. researchgate.net
The table below details the mechanistic findings from preclinical studies of sonidegib in synergistic combinations.
Combination Partner | Disease Model | Key Mechanistic Finding(s) | Reference |
Taxanes | Ovarian Cancer | Reversal of chemoresistance via downregulation of P-glycoprotein. | portico.org |
¹⁷⁷Lu-DOTATATE | Neuroendocrine Tumors | Enhanced tumor regression via modulation of Wnt/β-catenin and PI3K/AKT/mTOR pathways. | researchgate.net |
5-Fluorouracil (in ZIF-8 MOF carrier) | Basal Cell Carcinoma | Increased apoptosis through significant reduction in BCL-2 protein expression. | researchgate.net |
Monotherapy (mechanistic insight) | Supratentorial Ependymoma (ST-RELA) | Induction of apoptosis via upregulation of p53 and BAX, and downregulation of BCL-2. | nih.gov |
Q & A
Q. What experimental models are most appropriate for studying the Hedgehog (Hh) pathway inhibition mechanism of sonidegib phosphate?
this compound selectively inhibits Smoothened (Smo), a key mediator of the Hh pathway. Researchers should use in vitro models (e.g., BCC cell lines with Hh pathway activation) to validate Smo inhibition via Western blot analysis of downstream targets like GLI1/2 . In vivo models (e.g., Ptch1-deficient mice or patient-derived xenografts) can assess tumor regression and pathway suppression. Include pharmacokinetic (PK) studies to correlate drug exposure with target engagement using LC-MS/MS .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across preclinical studies?
PK variability often stems from differences in formulation stability, bioavailability, or species-specific metabolism. Standardize protocols by:
Q. What biomarkers are critical for monitoring this compound’s efficacy in preclinical trials?
Key biomarkers include:
- GLI1 mRNA levels (qRT-PCR) to confirm Hh pathway suppression .
- Plasma creatine phosphokinase (CK) for early detection of muscle toxicity (a common adverse event) .
- Tumor volume regression in xenograft models, paired with histopathology to assess necrosis/apoptosis .
Advanced Research Questions
Q. How can exposure-response analyses resolve contradictions in this compound’s clinical efficacy across tumor types?
Despite its approval for BCC, sonidegib showed mixed results in solid tumors (e.g., breast, lung). Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure metrics (Cmin, AUC) with efficacy endpoints (objective response rate, progression-free survival). A 2016 study found no exposure-efficacy relationship in advanced solid tumors (p > 0.05 for Cmin vs. ORR), suggesting tumor-specific Hh pathway dependency . Validate using RNA sequencing to identify Hh-activated subtypes .
Q. What methodological considerations are critical for designing Phase I/II trials combining this compound with other agents (e.g., docetaxel)?
- Dose escalation : Start with sonidegib monotherapy to establish MTD (200–800 mg daily), then add docetaxel (75 mg/m²) to avoid overlapping toxicities (e.g., CK elevation + neutropenia) .
- Endpoint selection : Prioritize safety (CTCAE v5.0) and pharmacodynamic markers (GLI1 suppression) over traditional RECIST criteria, as Hh inhibitors may induce stromal changes without immediate tumor shrinkage .
- PK interactions : Monitor CYP3A4 inhibitors/inducers (e.g., itraconazole), as sonidegib is a CYP3A4 substrate .
Q. How should researchers address conflicting data on this compound’s efficacy in Gorlin syndrome vs. sporadic BCC?
Gorlin syndrome (germline PTCH1 mutations) exhibits higher Hh pathway activation, leading to better responses. Stratify patients by mutation status (Sanger sequencing) and use adaptive trial designs to enrich for molecular subtypes. A 2017 study reported 58% ORR in Gorlin-associated BCC vs. 36% in sporadic cases .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s time-to-event outcomes (e.g., time to tumor response)?
Use Kaplan-Meier survival analysis with log-rank tests to compare treatment arms. For delayed responses (median TTR = 4.3 months in BCC), interval-censored Cox regression accounts for assessment timing . Adjust for covariates (e.g., baseline tumor size, prior radiotherapy) via multivariate analysis.
Q. How can researchers mitigate bias in retrospective studies of this compound’s real-world safety profile?
- Apply propensity score matching to balance cohorts (e.g., age, comorbidities).
- Use MedDRA coding for adverse events (e.g., rhabdomyolysis, dysgeusia) and report incidence rates per 100 patient-years .
- Include sensitivity analyses to exclude confounders (e.g., concurrent statin use for CK elevation) .
Clinical Trial Design Challenges
Q. What strategies improve patient recruitment for this compound trials in rare indications (e.g., medulloblastoma)?
Q. How should researchers handle discordance between radiographic and pathologic responses in this compound trials?
In BCC, sonidegib induces cystic changes that mimic progression on imaging. Mandate biopsy confirmation for equivocal cases and adopt composite endpoints (e.g., RECIST + histopathology) . For glioblastoma trials, incorporate advanced imaging (e.g., perfusion MRI) to differentiate pseudoprogression .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。